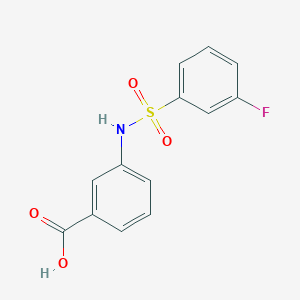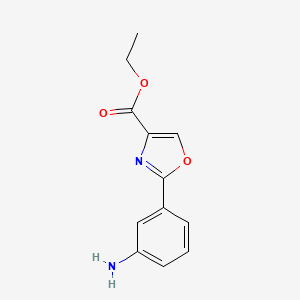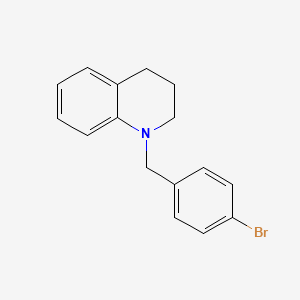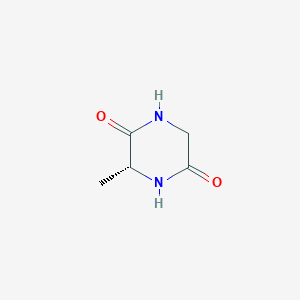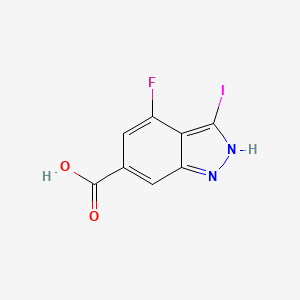
(S)-苯基((R)-吡咯烷-2-基)甲醇
概述
描述
(S)-Phenyl(®-pyrrolidin-2-yl)methanol is a chiral alcohol compound characterized by the presence of a phenyl group attached to a pyrrolidine ring
科学研究应用
(S)-Phenyl(®-pyrrolidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.
作用机制
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Phenyl(®-pyrrolidin-2-yl)methanol typically involves the reaction of a phenyl-substituted pyrrolidine with a suitable reducing agent. One common method is the reduction of the corresponding ketone using a chiral catalyst to ensure the desired stereochemistry. For example, the reduction of (S)-Phenyl(®-pyrrolidin-2-yl)ketone with sodium borohydride in the presence of a chiral ligand can yield (S)-Phenyl(®-pyrrolidin-2-yl)methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process typically uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure to reduce the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and selectivity.
化学反应分析
Types of Reactions
(S)-Phenyl(®-pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: (S)-Phenyl(®-pyrrolidin-2-yl)ketone.
Reduction: (S)-Phenyl(®-pyrrolidin-2-yl)methane.
Substitution: (S)-Phenyl(®-pyrrolidin-2-yl)chloride or (S)-Phenyl(®-pyrrolidin-2-yl)bromide.
相似化合物的比较
Similar Compounds
®-Phenyl((S)-pyrrolidin-2-yl)methanol: The enantiomer of (S)-Phenyl(®-pyrrolidin-2-yl)methanol, which may have different biological activity and properties.
Phenylpyrrolidine: A simpler analog without the hydroxyl group, used in various chemical syntheses.
Phenylpropanolamine: A structurally similar compound with different pharmacological properties.
Uniqueness
(S)-Phenyl(®-pyrrolidin-2-yl)methanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis
属性
IUPAC Name |
(S)-phenyl-[(2R)-pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMHBZQROFTOSU-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)[C@H](C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


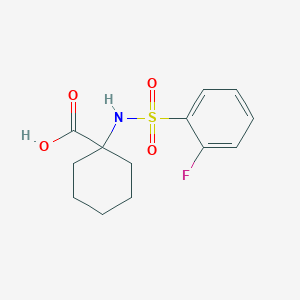
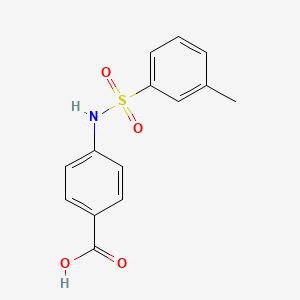
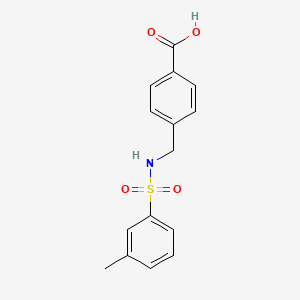

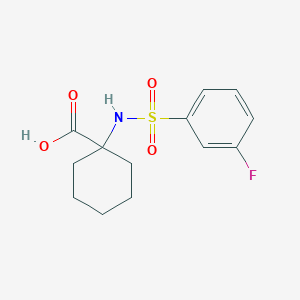
![4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B3163642.png)
